molecular formula C10H7N3 B1355183 3-Phenyl-2H-pyrazole-4-carbonitrile

3-Phenyl-2H-pyrazole-4-carbonitrile

Cat. No.: B1355183
M. Wt: 169.18 g/mol
InChI Key: CJYPDGRCXRPJLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Phenyl-2H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 3-position and a nitrile group at the 4-position. Compounds bearing nitrile functional groups are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 3-Phenyl-2H-pyrazole-4-carbonitrile involves the one-pot condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is metal-free, cost-effective, and provides excellent yields (98-99%).

Another approach involves the multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine using a polyvinyl alcohol catalyst under solvent-free conditions . This environmentally benign procedure yields the desired pyrazole product with high efficiency.

Industrial Production Methods

Industrial production methods for this compound typically involve scalable and robust synthetic routes that ensure high yields and purity. The use of catalytic systems and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and Raney nickel are used.

    Substitution: Nucleophiles like hydroxylamine and hydrazine are employed for substitution reactions.

Major Products Formed

Scientific Research Applications

3-Phenyl-2H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenyl-2H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group serves as a versatile precursor for the synthesis of various functional groups, which can interact with biological targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to bind to and inhibit specific molecular targets, leading to therapeutic effects .

Comparison with Similar Compounds

3-Phenyl-2H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-phenyl-1H-pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYPDGRCXRPJLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=NN2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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